
Methyl 3-(bromomethyl)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(bromomethyl)oxirane-2-carboxylate is an organic compound with the molecular formula C5H7BrO3. It is a derivative of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a bromomethyl group attached to the oxirane ring and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)oxirane-2-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 3-hydroxy-2-oxopropanoate with bromine in the presence of a base. The reaction proceeds through the formation of an intermediate bromohydrin, which undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Methyl 3-(bromomethyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Ring-Opening Reactions: Reagents such as water, alcohols, and amines are used under acidic or basic conditions to facilitate ring opening.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ring-Opening Reactions: Products include β-hydroxy esters and β-amino esters.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
科学的研究の応用
Methyl 3-(bromomethyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of methyl 3-(bromomethyl)oxirane-2-carboxylate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The oxirane ring can also be opened by nucleophiles, resulting in the formation of β-hydroxy esters. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and lower the activation energy.
類似化合物との比較
Methyl 3-(bromomethyl)oxirane-2-carboxylate can be compared with other similar compounds such as:
Methyl 3-(chloromethyl)oxirane-2-carboxylate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and selectivity in chemical reactions.
Methyl 3-(iodomethyl)oxirane-2-carboxylate: Contains an iodine atom, which makes it more reactive due to the larger atomic size and lower bond dissociation energy.
Methyl 3-(hydroxymethyl)oxirane-2-carboxylate: Contains a hydroxyl group instead of a halogen, leading to different chemical properties and reactivity.
This compound is unique due to the presence of the bromomethyl group, which imparts specific reactivity and selectivity in various chemical reactions.
特性
CAS番号 |
1378833-07-8 |
|---|---|
分子式 |
C5H7BrO3 |
分子量 |
195.01 g/mol |
IUPAC名 |
methyl 3-(bromomethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C5H7BrO3/c1-8-5(7)4-3(2-6)9-4/h3-4H,2H2,1H3 |
InChIキー |
KSVXJXLLDXUNQD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(O1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13504124.png)
![Methyl 3-[(2-Hydroxyethyl)amino]propanoate](/img/structure/B13504136.png)
![1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504143.png)

![1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13504155.png)
![[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B13504169.png)

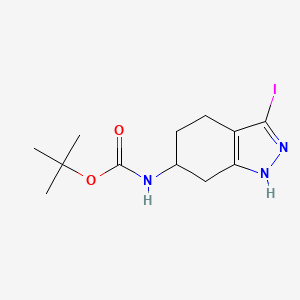
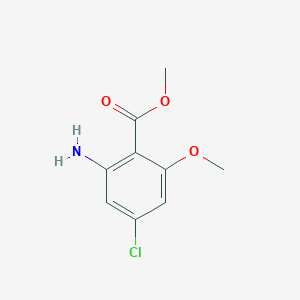
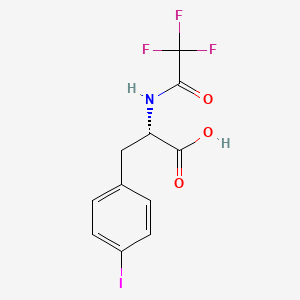
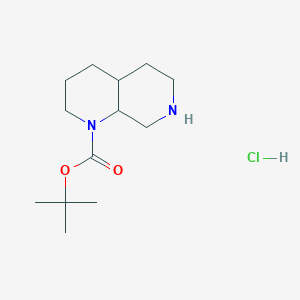
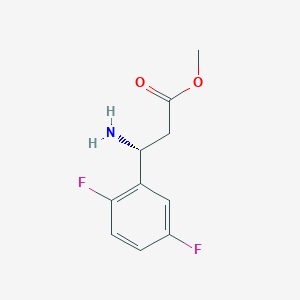
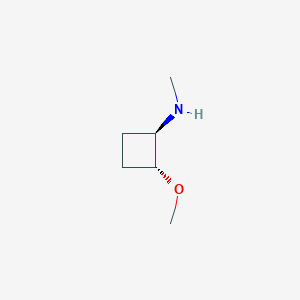
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)
